2-Iodo-1H-indole Exhibits Superior Stability Over 3-Iodoindole in Cross-Coupling Environments
In a head-to-head study on the synthesis of acetylenic indole derivatives, 3-iodoindole (N-unprotected) demonstrated a significantly increased tendency for deiodination compared to its 2-iodo isomer under identical reaction conditions [1]. This was observed as a qualitative but significant difference in reaction fidelity.
| Evidence Dimension | Stability against deiodination |
|---|---|
| Target Compound Data | No significant deiodination reported |
| Comparator Or Baseline | 3-Iodoindole (N-unprotected) showed an increased tendency to undergo deiodination |
| Quantified Difference | Qualitative; 3-iodoindole prone to deiodination, 2-iodoindole stable |
| Conditions | Condensation reactions with terminal acetylenes |
Why This Matters
Greater stability of 2-iodo-1H-indole reduces side reactions and improves yield, making it a more reliable and cost-effective building block for complex synthesis.
- [1] Shvartsberg MS, et al. Synthesis and certain properties of acetylenylindoles. Russian Chemical Bulletin. 1990;39(1):120-127. View Source
